![molecular formula C21H22INO3 B14312388 Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide CAS No. 110816-63-2](/img/structure/B14312388.png)
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide is an organic compound belonging to the quinolinium derivatives. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and materials science. The presence of the quinolinium core and the trimethoxyphenyl group contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
The synthesis of Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 1-methylquinolinium iodide with 3,4,5-trimethoxybenzaldehyde in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like halides or alkoxides.
Applications De Recherche Scientifique
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide has several scientific research applications:
Nonlinear Optical Materials: This compound exhibits third-order nonlinear optical properties, making it suitable for applications in optical communications, optical modulation, and laser frequency conversion.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions and developing new therapeutic agents.
Material Science: Due to its photoluminescent properties, this compound can be used in the development of advanced materials for optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide involves its interaction with molecular targets through its quinolinium core and trimethoxyphenyl group. These interactions can lead to changes in the electronic properties of the target molecules, affecting their behavior and function. The compound’s ability to undergo various chemical reactions also contributes to its mechanism of action in different applications.
Comparaison Avec Des Composés Similaires
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide can be compared with other quinolinium derivatives, such as:
1-ethyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-quinolinium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to differences in its chemical behavior and applications.
3-cyano-1-methyl-quinolinium iodide:
The unique combination of the quinolinium core and the trimethoxyphenyl group in this compound distinguishes it from other similar compounds, providing it with distinct properties and applications.
Propriétés
Numéro CAS |
110816-63-2 |
|---|---|
Formule moléculaire |
C21H22INO3 |
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C21H22NO3.HI/c1-22-17(12-10-16-7-5-6-8-18(16)22)11-9-15-13-19(23-2)21(25-4)20(14-15)24-3;/h5-14H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
UPSRLILKTPIRSI-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C(=C3)OC)OC)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
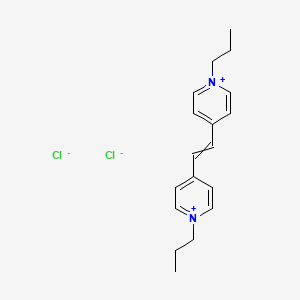
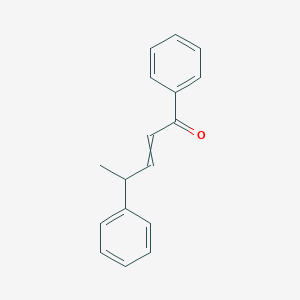
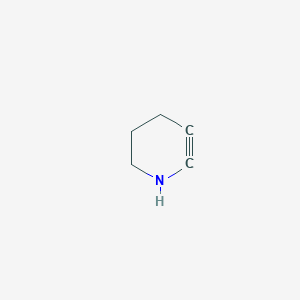


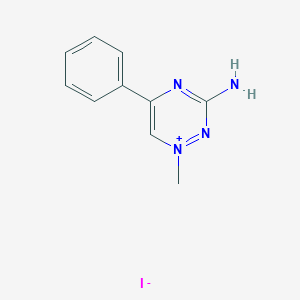

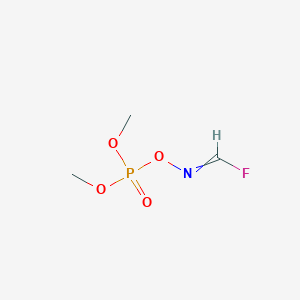
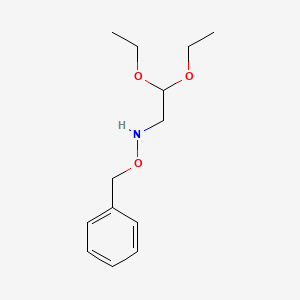
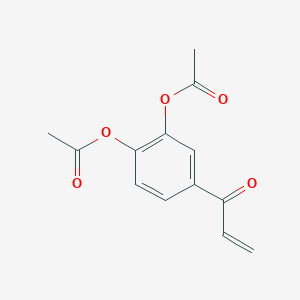
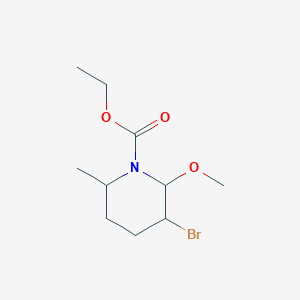
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)
